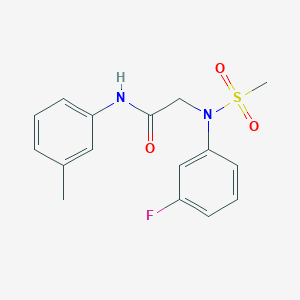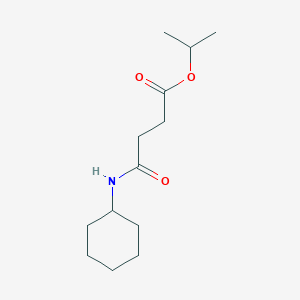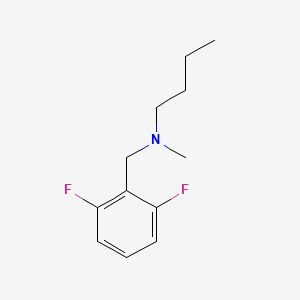
N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the family of glycine receptor antagonists and has been shown to have significant effects on the central nervous system. In
作用機序
The mechanism of action of N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the blockade of glycine receptors. Glycine receptors are a type of ionotropic receptor that are involved in the modulation of inhibitory neurotransmission in the brain. When glycine binds to these receptors, it opens an ion channel that allows chloride ions to flow into the cell, leading to hyperpolarization and inhibition of neurotransmission. N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide binds to the glycine receptor and blocks the ion channel, preventing the flow of chloride ions into the cell and leading to the inhibition of neurotransmission.
Biochemical and Physiological Effects:
N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have significant biochemical and physiological effects. Studies have shown that this compound can inhibit the release of neurotransmitters such as glutamate and GABA, leading to the modulation of inhibitory neurotransmission in the brain. N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have anticonvulsant properties and has been used in studies to investigate the role of glycine receptors in epilepsy.
実験室実験の利点と制限
N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. This compound is a potent and selective antagonist of glycine receptors, making it a useful tool for investigating the physiological and biochemical effects of glycine receptor blockade. N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is also relatively stable and can be easily synthesized in the lab. However, there are also limitations to the use of this compound in lab experiments. N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has relatively low solubility in water, which can make it difficult to work with in some experiments. Additionally, this compound has not been extensively studied in vivo, so its effects on the whole organism are not well understood.
将来の方向性
There are several future directions for the study of N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of research is the investigation of the role of glycine receptors in neurological disorders such as epilepsy and schizophrenia. N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have anticonvulsant properties and may have potential applications in the treatment of epilepsy. Additionally, glycine receptors have been implicated in the pathophysiology of schizophrenia, and N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide may be a useful tool for investigating the role of glycine receptors in this disorder. Another area of research is the development of more potent and selective glycine receptor antagonists. N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is a potent and selective antagonist of glycine receptors, but there may be room for improvement in terms of its binding affinity and selectivity. Finally, the investigation of the physiological and biochemical effects of glycine receptor blockade is an ongoing area of research, and N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide may continue to be a useful tool for these studies.
合成法
The synthesis of N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps. The first step involves the reaction of 3-fluoroaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form 3-methyl-N-(3-fluorophenyl)benzamide. The second step involves the reaction of 3-methyl-N-(3-fluorophenyl)benzamide with methylsulfonyl chloride in the presence of a base such as triethylamine to form N-(3-fluorophenyl)-N-(3-methylphenyl)-N-methylsulfonylbenzamide. The final step involves the reaction of N-(3-fluorophenyl)-N-(3-methylphenyl)-N-methylsulfonylbenzamide with glycine to form N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide.
科学的研究の応用
N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have significant effects on the central nervous system and has been used in studies to investigate the role of glycine receptors in the brain. Glycine receptors are a type of ionotropic receptor that are involved in the modulation of inhibitory neurotransmission in the brain. N~2~-(3-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to be a potent and selective antagonist of glycine receptors and has been used in studies to investigate the physiological and biochemical effects of glycine receptor blockade.
特性
IUPAC Name |
2-(3-fluoro-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-12-5-3-7-14(9-12)18-16(20)11-19(23(2,21)22)15-8-4-6-13(17)10-15/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWKMIBDBALWQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-fluorophenyl)-N-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4882198.png)
![N-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4882201.png)
![N-cyclopentyl-4-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4882207.png)
![4-bromo-2-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol](/img/structure/B4882216.png)
![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoic acid](/img/structure/B4882218.png)
![1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(trifluoromethyl)benzyl]methanamine](/img/structure/B4882219.png)
![2-(2-fluorophenyl)-N-[2-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]acetamide](/img/structure/B4882228.png)


![N-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B4882253.png)
![5-{4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882256.png)
![1-[(4-chlorophenoxy)acetyl]-4-cyclohexylpiperazine oxalate](/img/structure/B4882264.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4882286.png)
![N-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B4882290.png)